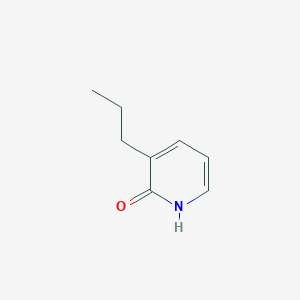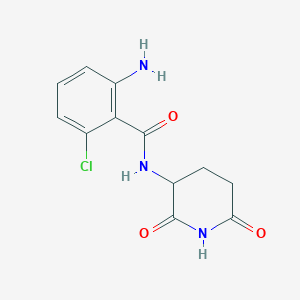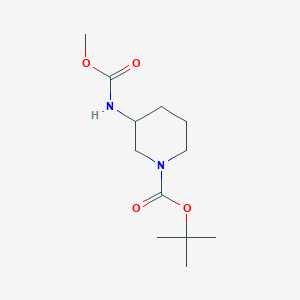
5-(Tetrahydro-2H-pyran-4-YL)cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Tetrahydro-2H-pyran-4-YL)cyclohexane-1,3-dione is an organic compound that features a cyclohexane ring substituted with a tetrahydropyran group and two keto groups at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetrahydro-2H-pyran-4-YL)cyclohexane-1,3-dione can be achieved through several methods. One common approach involves the reaction of cyclohexane-1,3-dione with tetrahydropyran-4-yl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve selectivity .
化学反应分析
Types of Reactions
5-(Tetrahydro-2H-pyran-4-YL)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, yielding diols.
Substitution: The tetrahydropyran group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(Tetrahydro-2H-pyran-4-YL)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 5-(Tetrahydro-2H-pyran-4-YL)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s keto groups can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The tetrahydropyran ring may also contribute to the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
Tetrahydropyran: A simpler compound with a six-membered ring containing one oxygen atom.
Cyclohexane-1,3-dione: A compound with a cyclohexane ring and two keto groups at positions 1 and 3.
Pyran Derivatives: Compounds with a six-membered ring containing one oxygen atom and various substituents.
Uniqueness
5-(Tetrahydro-2H-pyran-4-YL)cyclohexane-1,3-dione is unique due to the combination of a tetrahydropyran ring and a cyclohexane-1,3-dione moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
分子式 |
C11H16O3 |
|---|---|
分子量 |
196.24 g/mol |
IUPAC 名称 |
5-(oxan-4-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C11H16O3/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8/h8-9H,1-7H2 |
InChI 键 |
YANWVVUHMDATCN-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1C2CC(=O)CC(=O)C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, [[2,2-bis(methylthio)ethenyl]sulfonyl]-](/img/structure/B8627204.png)








![6-[(2-methylcyclohexyl)amino]-5-nitro-1H-pyridin-2-one](/img/structure/B8627256.png)



